![molecular formula C11H7NO2S B124424 Methyl 6-cyanobenzo[b]thiophene-2-carboxylate CAS No. 146137-95-3](/img/structure/B124424.png)
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a cyano (-CN) substituent at the 6-position and a methyl ester (-COOCH₃) group at the 2-position of the heterocyclic core. The compound’s synthesis typically involves functionalization of the benzo[b]thiophene scaffold through diazotization, sulfonation, or nucleophilic substitution reactions, as demonstrated in analogous compounds . Its cyano group imparts electron-withdrawing properties, which may enhance binding affinity to biological targets, such as viral enzymes or receptors, while the ester group facilitates solubility and metabolic stability . Current research highlights its role as a precursor for antiviral agents, particularly in hepatitis B virus (HBV) inhibition studies .
Preparation Methods
Cyclization of Functionalized Thiophene Precursors
Gewald Reaction-Based Approaches
The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been adapted for benzo[b]thiophene derivatives. In this context, α-cyano esters serve as key intermediates. For example, condensation of 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate under basic conditions (K₂CO₃, DMF, 60°C) generates a thioether intermediate, which undergoes intramolecular cyclization via Wittig reaction with triphenylphosphine to form the benzo[b]thiophene core . Subsequent cyanation at the 6-position is achieved using CuCN or Pd-catalyzed cross-coupling .
Key Conditions :
-
Reagents : 2-Bromo-6-fluorobenzaldehyde, methyl thioglycolate, K₂CO₃, triphenylphosphine.
Radical-Mediated Cyclization
Radical cyclization offers a regioselective pathway for constructing the benzo[b]thiophene skeleton. Ketene dithioacetals derived from (o-bromoaryl)acetonitriles undergo tributyltin hydride (TBTH)-mediated radical cyclization, forming the 6-cyano-substituted product. For instance, 3-methylthio-3-(2-bromoaryl)acrylonitrile cyclizes in tert-butanol with catalytic AIBN, yielding 6-cyanobenzo[b]thiophene derivatives in 59–68% yields .
Optimization Data :
Substrate | Conditions | Yield (%) |
---|---|---|
3-Methylthio-3-(2-bromoaryl)acrylonitrile | TBTH, AIBN, tert-BuOH, reflux | 59–68 |
Sequential Esterification and Cyanation
Direct Cyanation of Halogenated Intermediates
A two-step protocol involves initial synthesis of methyl 6-bromobenzo[b]thiophene-2-carboxylate, followed by palladium-catalyzed cyanation. Using Zn(CN)₂ or K₄[Fe(CN)₆] with Pd(PPh₃)₄ in DMF at 120°C, the bromine atom is replaced by a cyano group, achieving yields of 70–85% .
Representative Procedure :
-
Bromination : Methyl benzo[b]thiophene-2-carboxylate reacts with NBS in CCl₄ (yield: 82%) .
-
Cyanation : Pd(PPh₃)₄, Zn(CN)₂, DMF, 120°C, 12 h (yield: 78%) .
Transition-Metal-Catalyzed C–H Activation
Rhodium-Catalyzed C–H Cyanation
Recent advances employ Cp*Rh(MeCN)₃₂ as a catalyst for direct C–H cyanation. Using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanation reagent, methyl benzo[b]thiophene-2-carboxylate undergoes regioselective cyanation at the 6-position in tBuOH at 100°C (yield: 62%) .
Mechanistic Insight :
-
AgF acts as an oxidant, facilitating Rh(III)/Rh(I) redox cycles.
Palladium-Catalyzed Cyanative Coupling
A one-pot synthesis combines Suzuki-Miyaura coupling with cyanation. For instance, methyl 6-bromobenzo[b]thiophene-2-carboxylate reacts with arylboronic acids and Zn(CN)₂ under Pd(OAc)₂ catalysis, yielding 6-cyano derivatives (yield: 55–70%) .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale production (e.g., >1 kg) favors the Gewald-Wittig approach due to compatibility with continuous flow systems. Key optimizations include:
-
Solvent Choice : Replacing DMF with acetone reduces toxicity .
-
Catalyst Recycling : Triphenylphosphine oxide byproducts are recovered via filtration .
-
Purity Control : Distillation under high vacuum (5 mm/Hg) followed by petroleum ether recrystallization achieves >98% purity .
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated cyanation using Ir(ppy)₃ and NCTS enables room-temperature functionalization, though yields remain modest (45–50%) .
Electrochemical Synthesis
Paired electrolysis in acetonitrile/water mixtures facilitates direct cyanation without metal catalysts, but substrate scope is limited to electron-rich benzo[b]thiophenes .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzo[b]thiophene derivatives .
Scientific Research Applications
Synthesis of Methyl 6-Cyanobenzo[b]thiophene-2-carboxylate
The synthesis of this compound typically involves the reaction of thiophene derivatives with cyanoacetic acid or its esters. A common synthetic route includes:
- Reagents : Thiophene derivatives, cyanoacetic acid.
- Conditions : Varying temperatures and solvents depending on the specific method used.
The molecular structure can be represented as follows:
Medicinal Chemistry Applications
This compound has shown significant promise in medicinal chemistry, particularly in the development of new pharmaceutical agents. Key applications include:
- Antimicrobial Activity : Research indicates that derivatives of benzo[b]thiophenes exhibit activity against drug-resistant bacterial strains, suggesting potential therapeutic applications for this compound against infections.
- Cancer Treatment : Compounds with similar structures have been explored for their ability to modulate immune responses and inhibit tumor growth. Specifically, they may act as modulators of prostaglandin receptors (EP2 and EP4), which are implicated in various cancers including melanoma, lung cancer, and gastrointestinal cancers .
Application Area | Details |
---|---|
Antimicrobial | Active against drug-resistant bacteria |
Oncology | Modulates immune response in tumors |
Material Science Applications
In material science, this compound can serve as a building block for synthesizing novel materials with unique properties. Its derivatives are being investigated for use in:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry : It can be utilized to develop polymers with enhanced thermal stability and conductivity.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Study on Antibacterial Properties : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its utility in developing new antibiotics .
- Cancer Research : Research published in medicinal chemistry journals indicates that compounds with similar structures can inhibit cancer cell proliferation and enhance the efficacy of existing chemotherapy agents by targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the benzo[b]thiophene core play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituents at the 6-position of benzo[b]thiophene-2-carboxylate derivatives significantly influence their electronic and steric properties:
*Calculated based on formula C₁₀H₇NO₂S.
Physicochemical Properties
- Solubility: The methyl ester group in this compound enhances solubility in polar solvents compared to carboxylic acid derivatives (e.g., 6-Methylbenzo[b]thiophene-2-carboxylic Acid) .
- Thermal Stability : Chloro and nitro substituents (e.g., in and ) increase melting points due to stronger intermolecular interactions .
Biological Activity
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound can be synthesized through various methods, typically involving the reaction of thiophene derivatives with cyanoacetic acid or its esters. A common synthetic route includes the use of triethylamine in dichloromethane or ethyl acetate, which facilitates the formation of the desired compound with moderate yields .
Antimicrobial Properties
This compound and its derivatives have shown promising antimicrobial activity against various drug-resistant bacterial strains. Research indicates that compounds with similar structural features exhibit significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7 cells). The compound has been shown to arrest the cell cycle at the G2/M phase, leading to increased genetic material degradation and apoptosis induction. For instance, one study reported an IC50 value of 23.2 μM after 48 hours of incubation, indicating its potency as an anticancer agent .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with specific biological targets at the molecular level. Research suggests that it may inhibit key enzymes involved in cellular processes critical for bacterial survival and cancer cell proliferation. The presence of the cyano group is believed to enhance its reactivity and binding affinity to these targets .
Future Directions
Ongoing research aims to explore further modifications of this compound to enhance its biological activity and reduce potential side effects. Investigations into its pharmacokinetics and toxicity profiles are also crucial for developing it into a viable therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 6-cyanobenzo[b]thiophene-2-carboxylate, and what key intermediates are involved?
- The compound is typically synthesized via nucleophilic displacement or cyclization reactions. For example, nitro displacement on benzo[b]thiophene precursors (e.g., methyl 3-hydroxybenzo[b]thiophene-2-carboxylate) with cyanide sources is a common strategy . Key intermediates include halogenated derivatives (e.g., 6-chloro analogs) or hydroxy-substituted precursors, which undergo functional group interconversion under anhydrous conditions (e.g., CH₂Cl₂, nitrogen atmosphere) .
Q. What analytical techniques are critical for characterizing this compound?
- Essential methods include:
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .
- ¹H/¹³C NMR to resolve aromatic proton environments (δ 7.0–8.5 ppm for benzo[b]thiophene protons) and ester/cyano substituent effects .
- Mass spectrometry (ESI/TOF) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~233) and fragmentation patterns .
Q. How can researchers optimize purification protocols for this compound?
- Reverse-phase HPLC with methanol-water gradients (30%→100% methanol) is effective for isolating high-purity samples (>95%) . Silica gel chromatography using ethyl acetate/hexane mixtures (1:3 ratio) is also suitable for intermediate purification .
Q. What safety precautions are recommended during handling?
- Follow SDS guidelines for thiophene derivatives: use fume hoods to avoid inhalation, wear nitrile gloves, and ensure proper ventilation. Avoid environmental release due to potential aquatic toxicity .
Advanced Research Questions
Q. How do spectral data discrepancies arise between theoretical predictions and experimental results for this compound?
- Discrepancies in NMR shifts may stem from electron-withdrawing effects of the cyano group, altering ring current shielding in the benzo[b]thiophene core . Computational modeling (e.g., DFT calculations) can predict chemical shifts and reconcile experimental data .
Q. What strategies resolve contradictions in synthetic yields reported for nitro displacement vs. anhydride-based routes?
- Nitro displacement (e.g., using KCN) often achieves higher yields (~70%) due to milder conditions, while anhydride-based routes may suffer from side reactions (e.g., ester hydrolysis). Reaction optimization (temperature, solvent polarity) and in situ IR monitoring can improve reproducibility .
Q. How does the cyano group influence biological activity compared to halogenated analogs (e.g., 6-bromo derivatives)?
- The cyano group enhances hydrogen-bonding potential and metabolic stability, making it favorable for targeting enzymes (e.g., kinase inhibitors). In contrast, bromo derivatives exhibit superior cross-coupling reactivity for further functionalization . Comparative IC₅₀ assays in antibacterial studies can quantify these effects .
Q. What methodologies assess the compound’s environmental impact post-synthesis?
- Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (e.g., Daphnia magna assays). Monitor hydrolysis products (e.g., cyanide ions) via ion chromatography under simulated environmental conditions .
Q. How can researchers design derivatives to improve solubility without compromising activity?
- Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at the 3-position of the thiophene ring. Structure-activity relationship (SAR) studies using logP calculations and aqueous solubility assays (e.g., shake-flask method) guide rational design .
Q. Methodological Notes
Properties
IUPAC Name |
methyl 6-cyano-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-3-2-7(6-12)4-9(8)15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZLWSCTNQNCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452616 | |
Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-95-3 | |
Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.